molecular formula C13H14O B2788633 1-Phenylspiro[3.3]heptan-3-one CAS No. 2155582-28-6

1-Phenylspiro[3.3]heptan-3-one

Cat. No. B2788633
CAS RN: 2155582-28-6
M. Wt: 186.254
InChI Key: GJKYQMCXBUIYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylspiro[3.3]heptan-3-one is a chemical compound . It is a spiro compound, which means it has two or more rings that share a single atom .


Synthesis Analysis

The synthesis of spiro[3.3]heptan-1-ones, which includes 1-Phenylspiro[3.3]heptan-3-one, has been achieved through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes . This process is shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .


Molecular Structure Analysis

The molecular formula of 1-Phenylspiro[3.3]heptan-3-one is C13H14O . The InChI code for this compound is 1S/C13H14O/c14-12-9-11(13(12)7-4-8-13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 .

Safety and Hazards

The safety information for 1-Phenylspiro[3.3]heptan-3-one includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-phenylspiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-12-9-11(13(12)7-4-8-13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKYQMCXBUIYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylspiro[3.3]heptan-3-one

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